alpha-methyl-L-phenylalanine
Overview
Description
Alpha-methyl-L-phenylalanine is a derivative of the amino acid L-phenylalanine, characterized by the addition of a methyl group at the alpha position. This modification alters its chemical properties and biological activity, making it a compound of interest in various scientific fields.
Mechanism of Action
Target of Action
Alpha-methyl-L-phenylalanine, also known as (S)-2-Amino-2-methyl-3-phenylpropanoic acid, primarily targets the L-type amino acid transporter 1 (LAT1) . LAT1 is a transmembrane protein responsible for transporting large neutral amino acids and is predominantly expressed in various tissues such as the cerebral cortex, blood-brain barrier, blood-retina barrier, testis, placenta, bone marrow, and several types of cancer .
Mode of Action
The compound interacts with its target, LAT1, by acting as a substrate. The alpha-methyl group in this compound is akin to the alpha-methylene moiety in certain phenylalanine analogs, which are known to be LAT1-selective compounds . This structural similarity allows this compound to be selectively transported by LAT1, albeit with a reduced transport velocity .
Biochemical Pathways
This compound affects the biochemical pathways involving phenylalanine and its derivatives . Phenylalanine is metabolized to produce various compounds in a series of biochemical reactions . The introduction of the alpha-methyl group may alter these pathways, potentially leading to different downstream effects.
Pharmacokinetics
The pharmacokinetics of this compound are closely tied to its interaction with LAT1. As a substrate of LAT1, the compound can be selectively delivered to specific tissues where LAT1 is predominantly expressed . This selective transport can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, thereby affecting its bioavailability.
Result of Action
It is known that phenylalanine and its derivatives play crucial roles in various biological processes . For instance, phenylalanine is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . Therefore, this compound might influence these processes due to its structural similarity to phenylalanine.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the self-assembly of peptide derivatives, including this compound, into supramolecular nanostructures and their three-dimensional networks can be affected by the aqueous media in which they are present . Furthermore, the position and number of methyl groups introduced onto the carbons of the compound can significantly influence the morphology of the supramolecular nanostructure and the hydrogel formation ability .
Biochemical Analysis
Biochemical Properties
Alpha-Methyl-L-Phenylalanine is known to interact with the L-type amino acid transporter 1 (LAT1), a transmembrane protein responsible for transporting large neutral amino acids . This interaction is significant as it influences the transport of this compound and other similar compounds across cell membranes .
Cellular Effects
It is known that its interactions with transporters like LAT1 can influence the transport of other amino acids, which can have downstream effects on various cellular processes .
Molecular Mechanism
It is known to interact with LAT1, suggesting that it may influence the transport of other amino acids across cell membranes .
Metabolic Pathways
This compound is likely involved in the metabolism of phenylalanine, given its structural similarity to this amino acid
Transport and Distribution
As mentioned earlier, this compound is known to interact with LAT1, suggesting that it may be transported across cell membranes via this transporter . The distribution of this compound within cells and tissues likely depends on the expression and activity of LAT1.
Subcellular Localization
Given its interaction with LAT1, it is likely to be found in areas of the cell where this transporter is present .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-methyl-L-phenylalanine can be synthesized through several methods. One common approach involves the alkylation of L-phenylalanine using methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often employs biotechnological methods. Engineered strains of Escherichia coli can be used to produce this compound from inexpensive aromatic precursors like benzaldehyde or benzyl alcohol. This bioconversion process involves multiple enzymatic steps, including the conversion of precursors to phenylpyruvate, which is then transformed into this compound .
Chemical Reactions Analysis
Types of Reactions
Alpha-methyl-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the alpha position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alpha-keto acids, while reduction can produce alpha-methyl-L-phenylalaninol .
Scientific Research Applications
Alpha-methyl-L-phenylalanine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Alpha-methyl-L-phenylalanine can be compared with other phenylalanine derivatives:
L-Phenylalanine: The parent compound, lacking the alpha-methyl group, has different transport and metabolic properties.
2-Iodo-L-phenylalanine: This derivative has an iodine substituent at the 2-position, enhancing its affinity and selectivity for LAT1.
L-Phenylglycine: A shorter analog with a lower affinity for LAT1.
These comparisons highlight the unique properties of this compound, particularly its selective transport and potential therapeutic applications.
Properties
IUPAC Name |
(2S)-2-amino-2-methyl-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(11,9(12)13)7-8-5-3-2-4-6-8/h2-6H,7,11H2,1H3,(H,12,13)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOWVAAEQCNGLE-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC=CC=C1)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40945921 | |
Record name | alpha-Methylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40945921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23239-35-2 | |
Record name | α-Methyl-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23239-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-alpha-Methylphenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Methylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40945921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-amino-2-methyl-3-phenylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | L-.ALPHA.-METHYLPHENYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4V7K5BM5T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes α-Methyl-L-phenylalanine (αMePhe) interesting for peptide drug design?
A1: αMePhe is a unique unnatural amino acid that holds promise in designing stable and effective peptide-based drugs. Its distinct structure, featuring an α-methyl group and an aromatic phenyl ring, introduces a novel non-covalent stapling strategy. This "stapling" enhances the stability of peptides, making them more resistant to degradation in the body and potentially improving their therapeutic potential [].
Q2: How does αMePhe contribute to the stability and activity of peptides?
A2: The α-methyl group and the phenyl ring in αMePhe introduce steric constraints within the peptide structure []. This leads to a preference for α-helical conformations, which are often crucial for the biological activity of many peptides. This inherent stability makes these modified peptides less susceptible to enzymatic breakdown, potentially leading to longer half-lives and improved efficacy [, ].
Q3: Are there specific examples demonstrating the successful application of αMePhe in peptide drug design?
A3: Yes, αMePhe has shown promising results in developing a stable and functional mimetic of human relaxin-3 (H3 relaxin) []. Researchers successfully incorporated αMePhe into the B-chain of H3 relaxin, creating a mimetic with increased serum stability while retaining the biological activity of the native peptide []. This demonstrates the potential of αMePhe in developing stable and effective peptide-based therapeutics.
Q4: Has αMePhe been used to improve the properties of other biologically relevant peptides?
A4: αMePhe has also been successfully incorporated into bradykinin (BK) analogues to develop potent and selective kinin B1 receptor antagonists []. The addition of αMePhe increased these analogues' resistance to enzymatic degradation, enhancing their stability and effectiveness as B1 receptor antagonists []. This highlights the versatility of αMePhe in optimizing peptide properties for various therapeutic applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.